Strychnine glycerophosphate

Vue d'ensemble

Description

Glycérophosphate de strychnine: strychnine , est un alcaloïde naturel extrait des graines de la plante Strychnos nux-vomica . Il a été utilisé historiquement pour ses propriétés médicinales. La strychnine stimule sélectivement la moelle épinière, augmentant la tension musculaire dans les muscles squelettiques. Cliniquement, elle a été utilisée pour traiter des affections telles que la paralysie légère et les troubles de la vision .

Méthodes De Préparation

Voies de synthèse:: Le glycérophosphate de strychnine peut être synthétisé à partir des graines de la plante Strychnos nux-vomica . Le processus d'extraction permet d'obtenir cet alcaloïde puissant.

Production industrielle:: Les méthodes de production industrielle impliquent l'isolement de la strychnine à partir des graines de la plante Strychnos nux-vomica . Le composé est ensuite purifié et formulé pour un usage médical.

Analyse Des Réactions Chimiques

Types de réactions:: La strychnine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants.

Principaux produits:: Les principaux produits formés à partir de ces réactions comprennent des dérivés de strychnine modifiés avec des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

La strychnine a des applications diverses dans les disciplines scientifiques :

Chimie: Utilisée comme composé de référence en chimie analytique.

Biologie: Recherchée pour ses effets sur les voies neuronales et les systèmes de neurotransmetteurs.

Médecine: Employée pour traiter la paralysie légère, les troubles de la vision et les réactions toxiques causées par d'autres médicaments.

Industrie: Applications industrielles limitées en raison des problèmes de sécurité.

5. Mécanisme d'action

La strychnine exerce ses effets par inhibition compétitive des cellules de Renshaw dans la moelle épinière. En bloquant les neurotransmetteurs inhibiteurs comme la glycine, elle augmente l'excitabilité des réflexes spinaux. De plus, elle a certains effets excitants sur le cortex cérébral et le système nerveux autonome .

Applications De Recherche Scientifique

Strychnine has diverse applications across scientific disciplines:

Chemistry: Used as a reference compound in analytical chemistry.

Biology: Investigated for its effects on neural pathways and neurotransmitter systems.

Medicine: Employed to treat mild paralysis, visual impairments, and toxic reactions caused by other medications.

Industry: Limited industrial applications due to safety concerns.

Mécanisme D'action

Strychnine exerts its effects through competitive inhibition of Renshaw cells in the spinal cord. By blocking inhibitory neurotransmitters like glycine, it enhances spinal reflex excitability. Additionally, it has some excitatory effects on the cerebral cortex and autonomic nervous system .

Comparaison Avec Des Composés Similaires

La strychnine se distingue par sa toxicité extrême et son profil pharmacologique unique. Des composés similaires comprennent d'autres alcaloïdes indoliques, mais aucun n'égale la puissance et la sélectivité de la strychnine .

Activité Biologique

Strychnine glycerophosphate is a compound derived from strychnine, a potent neurotoxin known for its effects on the central nervous system. Understanding its biological activity is crucial for assessing its potential therapeutic applications and toxicological risks.

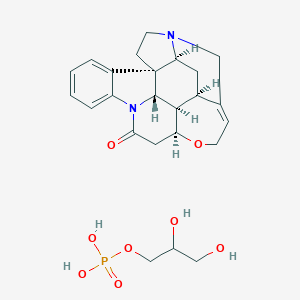

Chemical Structure and Properties

This compound is an ester of strychnine, which is an indole alkaloid. The chemical formula can be represented as:

This compound retains the neurotoxic properties of strychnine while potentially offering different pharmacological profiles due to the glycerophosphate moiety.

Strychnine acts primarily as a competitive antagonist of glycine receptors, which are critical for inhibitory neurotransmission in the spinal cord and brainstem. By blocking these receptors, strychnine increases neuronal excitability, leading to:

- Muscle spasms and twitching .

- Increased reflex responses to stimuli.

- Potentially fatal convulsions if exposure is high enough.

The mechanism involves binding to the glycine receptor, preventing chloride ion influx, which normally causes hyperpolarization of the neuron. This disruption leads to heightened motor activity and can culminate in respiratory failure due to sustained muscular contractions .

Metabolism

This compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Studies indicate that approximately 80% of strychnine is oxidized in the liver, with various metabolites being produced, including:

- Strychnine N-oxide

- 2-hydroxystrychnine

- 21α,22α-dihydroxy-22-hydrostrychnine

The metabolic pathways can vary significantly across species, influencing both efficacy and toxicity profiles .

Case Studies

A notable case study involved a patient who survived deliberate strychnine poisoning. The patient's serum levels were monitored post-ingestion, showing an initial concentration of 4.73 mg/L that decreased to undetectable levels within 100 hours. The elimination half-life was calculated at approximately 12 hours . This highlights the compound's rapid metabolism and clearance, which can be critical for treatment strategies in cases of poisoning.

Toxicological Effects

The toxicological profile of this compound reflects that of strychnine itself:

- Acute Symptoms : Initial symptoms include anxiety, agitation, and muscular twitching within minutes of exposure.

- Severe Reactions : High doses can lead to generalized convulsions, hyperthermia, and respiratory arrest due to muscle spasms.

- Long-term Effects : Chronic exposure may lead to neurological deficits or increased sensitivity to stimuli.

Therapeutic Applications

Despite its toxicity, strychnine has been historically used in small doses as a stimulant for appetite and digestion. This compound has been indicated for conditions such as:

- Anorexia

- Asthenia (weakness)

- Convalescence from illness

In these contexts, it is administered at much lower dosages than those associated with toxic effects .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Mechanism of Action | Glycine receptor antagonist |

| Metabolism | Hepatic via cytochrome P450 |

| Key Metabolites | Strychnine N-oxide, 2-hydroxystrychnine |

| Elimination Half-Life | Approximately 12 hours |

| Acute Toxicity Symptoms | Muscle spasms, convulsions, respiratory failure |

| Therapeutic Uses | Appetite stimulant, treatment for asthenia |

Propriétés

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169088 | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-57-7, 1323-31-5 | |

| Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine glycerophosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.